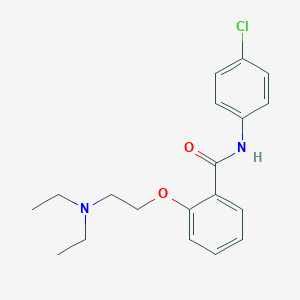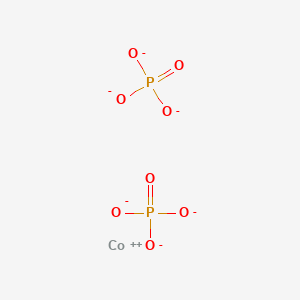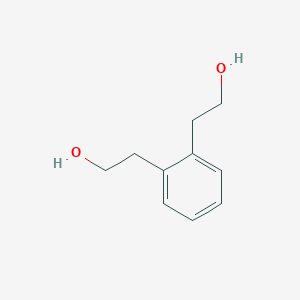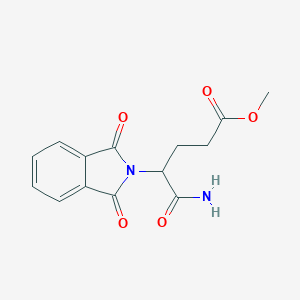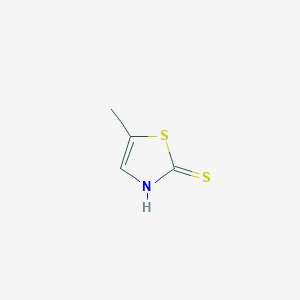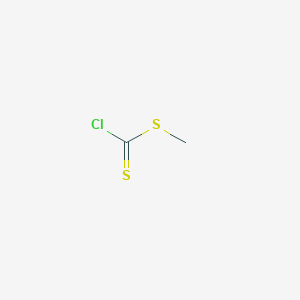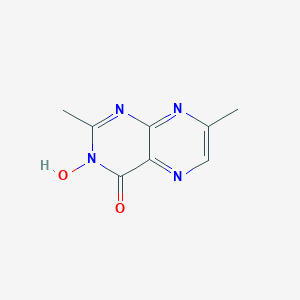
3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone, also known as Riboflavin or Vitamin B2, is an essential micronutrient required for various biological processes in the human body. It is a water-soluble vitamin that cannot be synthesized by the human body and must be obtained through the diet. Riboflavin is involved in the metabolism of carbohydrates, fats, and proteins, and plays a crucial role in energy production, growth, and development.
Mécanisme D'action
3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone is converted to its active form, flavin mononucleotide (FMN), and flavin adenine dinucleotide (FAD) in the body. These active forms of 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone are involved in various biological processes, including energy production, metabolism of fats and carbohydrates, and the maintenance of healthy skin, hair, and nails. 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone is also involved in the synthesis of neurotransmitters such as serotonin and norepinephrine, which play a role in mood regulation and cognitive function.
Effets Biochimiques Et Physiologiques
3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone deficiency can lead to various health problems, including anemia, dermatitis, and neurological disorders. 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone is involved in the metabolism of carbohydrates, fats, and proteins, and plays a crucial role in energy production, growth, and development. It is also involved in the synthesis of neurotransmitters such as serotonin and norepinephrine, which play a role in mood regulation and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone is a water-soluble vitamin that is readily available and easy to administer. It is also relatively stable and can be stored for long periods of time. However, 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone can be affected by various factors such as heat, light, and pH, which can affect its stability and efficacy. Additionally, 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone can be difficult to measure accurately in biological samples, which can make it challenging to study its effects in vivo.
Orientations Futures
There are several areas of research that could be explored in the future regarding 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone. These include investigating the potential use of 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone in the treatment of various diseases such as cancer, cardiovascular disease, and neurological disorders. Additionally, further research could be done to better understand the mechanism of action of 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone and its role in various biological processes. Finally, more studies could be done to investigate the potential benefits and limitations of 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone supplementation in different populations, including pregnant women, children, and the elderly.
Conclusion:
3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone is an essential micronutrient required for various biological processes in the human body. It is involved in the metabolism of carbohydrates, fats, and proteins, and plays a crucial role in energy production, growth, and development. 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone has been extensively studied for its potential therapeutic applications and its role in preventing various health problems. While there are some limitations to studying 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone in the lab, there are several areas of research that could be explored in the future to better understand its effects and potential applications.
Méthodes De Synthèse
3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone can be synthesized through various methods, including chemical synthesis, microbial fermentation, and enzymatic synthesis. The chemical synthesis method involves the reaction of 6,7-dimethyl-8-ribityllumazine with 3,4-dimethylaniline in the presence of a catalyst. Microbial fermentation involves the use of microorganisms such as Ashbya gossypii or Bacillus subtilis to produce 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone. Enzymatic synthesis involves the use of enzymes such as 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone synthase to catalyze the conversion of Ribulose-5-phosphate and Guanosine triphosphate to 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone.
Applications De Recherche Scientifique
3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone has been extensively studied for its role in various biological processes and its potential therapeutic applications. It has been shown to have antioxidant properties and may play a role in preventing oxidative stress-related diseases such as cancer and cardiovascular disease. 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone has also been studied for its potential use in the treatment of migraine headaches and cataracts. Additionally, 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone deficiency has been linked to various health problems, including anemia, dermatitis, and neurological disorders.
Propriétés
Numéro CAS |
18106-62-2 |
|---|---|
Nom du produit |
3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone |
Formule moléculaire |
C8H8N4O2 |
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
3-hydroxy-2,7-dimethylpteridin-4-one |
InChI |
InChI=1S/C8H8N4O2/c1-4-3-9-6-7(10-4)11-5(2)12(14)8(6)13/h3,14H,1-2H3 |
Clé InChI |
HTYSUYSAOCJNDN-UHFFFAOYSA-N |
SMILES |
CC1=CN=C2C(=N1)N=C(N(C2=O)O)C |
SMILES canonique |
CC1=CN=C2C(=N1)N=C(N(C2=O)O)C |
Synonymes |
3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B101525.png)
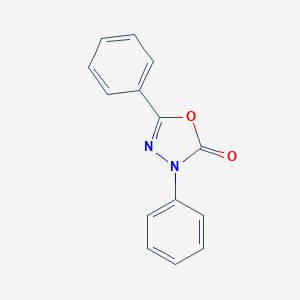
![4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B101530.png)
